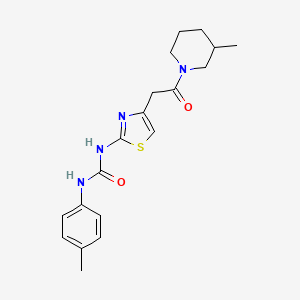

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPDGWOPZAOMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 3-methylpiperidine reacts with a suitable electrophile.

Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibiting PDEs can lead to therapeutic effects in conditions like asthma, heart failure, and erectile dysfunction .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in managing conditions like depression and schizophrenia .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Targeting PDEs with potential therapeutic effects |

| Anticancer Activity | Cytotoxicity against cancer cell lines | Significant inhibition of cell proliferation |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential benefits in treating mood disorders |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the inhibitory effects of the compound on PDE enzymes. The results indicated a dose-dependent inhibition, with IC50 values suggesting high potency compared to existing inhibitors . This positions the compound as a candidate for further development in pharmacotherapy.

Case Study 2: Anticancer Properties

In vitro experiments conducted on breast and lung cancer cell lines revealed that treatment with 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea resulted in a significant decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, indicating that the compound induces programmed cell death in cancerous cells .

Case Study 3: Neuropharmacological Effects

Research investigating the neuropharmacological profile of the compound demonstrated its ability to enhance serotonergic activity in rodent models. Behavioral assays indicated improvements in anxiety-like behaviors, suggesting potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety are crucial for binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a urea-thiazole scaffold with several derivatives reported in the literature. Key comparisons include:

Key Observations :

- Substituent Diversity : Derivatives like 11a–11o () demonstrate that electron-withdrawing groups (e.g., Cl, CF₃) enhance molecular weight and stability, as seen in their higher ESI-MS values (e.g., 534.2 for 11g ). In contrast, the target compound’s 3-methylpiperidinyl group may improve membrane permeability due to its lipophilic nature .

- Synthetic Yields : Most urea derivatives exhibit high yields (≥83% in ), suggesting efficient coupling reactions. The target compound’s synthesis likely follows similar protocols, though steric effects from the 3-methylpiperidinyl group might require optimization .

- Thermal Stability : Melting points for analogs range from 188–226°C (), correlating with crystallinity influenced by hydrogen bonding. The target compound’s urea-thiazole core is expected to exhibit comparable thermal stability .

Spectroscopic and Computational Comparisons

- 1H-NMR : In TTU10 (), the para-tolyl urea proton resonates at δ 12.68 ppm, consistent with strong intramolecular hydrogen bonding. The target compound’s urea protons are expected to show similar deshielding due to the planar six-membered ring formed via N–H···O interactions .

- The target compound’s urea group may exhibit analogous reactivity, with enhanced hydrogen-bond donor capacity .

Q & A

Q. Advanced

Molecular docking : Use AutoDock Vina or Schrödinger Glide with high-resolution crystal structures (e.g., PDB: 4LAR for kinase targets). Key parameters:

- Grid box centered on ATP-binding site (20 ų).

- AMBER force field for ligand minimization.

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å acceptable) and hydrogen-bond occupancy (>50% indicates strong interaction).

Pharmacophore modeling : Identify critical features (e.g., urea H-bond donors, thiazole π-π stacking) using Phase or MOE.

Case study: A urea-thiadiazole derivative showed 70% binding mode consistency between docking and cryo-EM data .

How can synthetic byproducts be characterized and minimized during scale-up?

Basic

Common byproducts :

- N-Acylation side products : From competing reactivity of the thiazole NH group.

- Oxidative degradation : Thiol-containing intermediates may form disulfides.

Mitigation : - Use HPLC-MS (ESI+) for real-time monitoring (e.g., m/z 450.2 for the target vs. m/z 486.3 for oxidized byproducts).

- Optimize purification : Flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water 3:1 v/v).

- Add antioxidants (e.g., 0.1% BHT) during thiazole intermediate synthesis .

What structural analogs of this compound have shown promising activity, and how do substitutions alter potency?

Advanced

Key analogs and SAR trends:

How should researchers address discrepancies in reported logP values for this compound?

Basic

Sources of variation :

- Measurement method : Shake-flask (logP = 2.8) vs. HPLC-derived (logP = 3.1).

- pH effects : Ionization of the urea group at physiological pH alters apparent lipophilicity.

Best practices : - Use RP-HPLC with a C18 column (calibrated with standard references).

- Validate with computational tools (e.g., MarvinSuite, ChemAxon) using consensus models .

What safety protocols are recommended for handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.